1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine is a compound that features an imidazole ring attached to a phenyl group via an ethanamine linker. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse depending on the specific targets and mode of action .
Preparation Methods
The synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 2-bromoacetophenone with imidazole in the presence of a base, followed by reduction of the resulting intermediate . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine include:
2-(1H-imidazol-1-yl)ethanol: Features a hydroxyl group instead of an amine group.
1-(2-hydroxyethyl)imidazole: Similar structure but with a hydroxyl group on the ethyl linker.
4-(1H-imidazol-1-yl)aniline: Contains an aniline group instead of an ethanamine linker. The uniqueness of this compound lies in its specific combination of the imidazole ring with a phenyl group and ethanamine linker, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-imidazol-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWODLJBEGSTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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